4H-indeno[2,1-d][1,2]oxazole
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Overview
Description
4H-indeno[2,1-d][1,2]oxazole is a heterocyclic compound that features a fused ring system combining an indene and an oxazole ring. This compound is part of the broader class of oxazoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-indeno[2,1-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohol with glyoxylic acid, followed by cyclization to form the oxazole ring . Another approach involves the use of transition metal-catalyzed reactions to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4H-indeno[2,1-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with aldehyde or carboxylic acid groups, while substitution reactions can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
4H-indeno[2,1-d][1,2]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-indeno[2,1-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . In cancer research, it may exert its effects by interfering with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a single oxazole ring.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Benzoxazole: Contains a fused benzene and oxazole ring system.
Oxadiazole: Features an oxazole ring with an additional nitrogen atom.
Uniqueness
4H-indeno[2,1-d][1,2]oxazole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
247-33-6 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4H-indeno[2,1-d][1,2]oxazole |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)5-8-6-11-12-10(8)9/h1-4,6H,5H2 |
InChI Key |
NFTSCUQQJPGNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=NO3 |
Origin of Product |
United States |
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